N-Monodesmethyl bedaquiline
Overview
Description
N-Monodesmethyl bedaquiline is a metabolite of bedaquiline, a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Bedaquiline is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to form this compound, which has lower antimycobacterial activity compared to the parent compound .
Scientific Research Applications
N-Monodesmethyl bedaquiline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Target of Action
N-Monodesmethyl bedaquiline, also known as rac-N-Desmethyl Bedaquiline, is a metabolite of bedaquiline . Bedaquiline is a bactericidal antimycobacterial drug that belongs to the class of diarylquinoline . It primarily targets the c subunit of ATP synthase , an enzyme responsible for synthesizing ATP . This enzyme plays a crucial role in the energy metabolism of Mycobacterium tuberculosis .
Mode of Action
Bedaquiline and its metabolite, this compound, inhibit the c subunit of ATP synthase . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in ATP synthesis . As a result, the energy metabolism of the bacteria is disrupted, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ATP synthesis pathway . By inhibiting the c subunit of ATP synthase, it disrupts the production of ATP, a molecule that provides energy for various biochemical reactions within the bacterial cell .
Pharmacokinetics
Bedaquiline is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4) into the N-monodesmethyl metabolite . The metabolite is less active against M. tuberculosis, with approximately 4-6 fold lower antimycobacterial activity than the parent compound . The average exposure of the metabolite in humans is also lower, ranging from 23% to 31% . After 8 weeks of bedaquiline administration, the mean elimination half-life was 164 days for bedaquiline and 159 days for the metabolite .
Result of Action
The primary result of the action of this compound is the death of the M. tuberculosis bacteria . By inhibiting ATP synthase, it disrupts the energy metabolism of the bacteria, leading to a decrease in ATP production . This decrease in ATP levels affects the survival and growth of the bacteria, ultimately leading to its death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs known to induce or inhibit CYP3A4 can affect the metabolism of bedaquiline and the formation of its metabolite . Therefore, the co-administration of bedaquiline with such drugs needs to be carefully managed to ensure safe and effective treatment .
Safety and Hazards
Bedaquiline has been associated with risks such as inhibition of the hERG (human Ether-à-go-related gene; KCNH2), potassium channel (concurrent risk of cardiac toxicity), and risk of phospholipidosis due to its more lipophilic nature . The safety and hazards of N-Monodesmethyl bedaquiline specifically are not detailed in the retrieved sources.
Future Directions
The development of standardized drug susceptibility testing (DST) for bedaquiline is urgently needed . Understanding any target and non-target-based mechanisms is essential to minimize resistance development and treatment failure and help to develop appropriate DST for bedaquiline and genetic-based resistance screening .
Biochemical Analysis
Biochemical Properties
N-Monodesmethyl bedaquiline interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) in the liver . This metabolite is active against Mycobacterium tuberculosis, but its activity is approximately five times less than that of bedaquiline .
Cellular Effects
This compound has been shown to disrupt cellular phospholipid deposition more than bedaquiline, which may result in adverse effects such as QT prolongation . It is also known to interact with intracellular phospholipids, resulting in drug accumulation in tissues .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cytochrome P450 isoenzyme 3A4 (CYP3A4), which metabolizes it into a less active form . This interaction can potentially lead to drug-drug interactions with other medications metabolized by CYP3A4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. After drug intake is discontinued, the time course of drug elimination from the tissues is dependent on the dissociation rate constant of the drug from the phospholipid and the elimination rate of the drug from the tissue . This can result in a prolonged half-life, as observed with bedaquiline and this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways mediated by the cytochrome P450 isoenzyme 3A4 (CYP3A4). It is primarily metabolized by CYP3A4 in the liver . In addition to CYP3A4, both CYP2C8 and CYP2C19 have been found to contribute to this compound metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It binds to intracellular phospholipids, resulting in drug accumulation in tissues
Subcellular Localization
Given its lipophilic nature and its known interactions with intracellular phospholipids, it is likely to be found in areas of the cell where phospholipids are abundant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bedaquiline involves several steps, including the reaction of a compound with a reducing agent in a solvent to produce a racemate of bedaquiline . The specific synthetic route for N-monodesmethyl bedaquiline involves the oxidative metabolism of bedaquiline by CYP3A4 .
Industrial Production Methods: Industrial production of bedaquiline and its metabolites, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced pharmaceutical manufacturing techniques to maintain quality and consistency .
Chemical Reactions Analysis
Types of Reactions: N-Monodesmethyl bedaquiline primarily undergoes oxidative metabolism. The major reaction involved is the demethylation of bedaquiline by CYP3A4 .
Common Reagents and Conditions: The primary reagent involved in the formation of this compound is the cytochrome P450 isoenzyme 3A4. The reaction conditions include the presence of oxygen and NADPH as a cofactor .
Major Products: The major product formed from the oxidative metabolism of bedaquiline is this compound, which has lower antimycobacterial activity compared to bedaquiline .
Comparison with Similar Compounds
Bedaquiline: The parent compound with higher antimycobacterial activity.
Clofazimine: Another antimycobacterial drug used in the treatment of MDR-TB, which shares some similarities in its mechanism of action.
Uniqueness: N-Monodesmethyl bedaquiline is unique in its lower antimycobacterial activity compared to bedaquiline, which makes it less effective as a standalone treatment but still valuable in understanding the metabolic pathways and potential drug interactions of bedaquiline .
Properties
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBOQBZOZDRXCQ-BVRKHOPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235434 | |
Record name | N-Monodesmethyl bedaquiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861709-47-9 | |
Record name | N-Monodesmethyl bedaquiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Monodesmethyl bedaquiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-MONODESMETHYL BEDAQUILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.